Cas no 2229133-67-7 (1-ethylcyclobutane-1-carbothioamide)

1-Ethylcyclobutane-1-carbothioamide is a cyclobutane-derived thiocarboxamide compound characterized by its unique structural framework, combining a cyclobutane ring with an ethyl substituent and a carbothioamide functional group. This configuration imparts distinct reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds and pharmacologically active molecules. The thiocarbonyl moiety enhances its utility as a precursor in thioamide-based transformations, while the cyclobutane ring contributes to steric constraints that can influence reaction pathways. Its stability under standard conditions and compatibility with various synthetic methodologies further underscore its applicability in medicinal chemistry and materials science research.
1-ethylcyclobutane-1-carbothioamide structure
2229133-67-7 structure
Product Name:1-ethylcyclobutane-1-carbothioamide
CAS No:2229133-67-7
MF:C7H13NS
MW:143.24982047081
CID:6449607
PubChem ID:165683717
Update Time:2025-06-14

1-ethylcyclobutane-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 1-ethylcyclobutane-1-carbothioamide
    • EN300-1775076
    • 2229133-67-7
    • Inchi: 1S/C7H13NS/c1-2-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H2,8,9)
    • InChI Key: KDOQPSSDTVTVBK-UHFFFAOYSA-N
    • SMILES: S=C(C1(CC)CCC1)N

Computed Properties

  • Exact Mass: 143.07687059g/mol
  • Monoisotopic Mass: 143.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.1Ų

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Additional information on 1-ethylcyclobutane-1-carbothioamide

Recent Advances in the Study of 1-Ethylcyclobutane-1-carbothioamide (CAS: 2229133-67-7): A Promising Compound in Chemical Biology and Pharmaceutical Research

1-Ethylcyclobutane-1-carbothioamide (CAS: 2229133-67-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This thiourea derivative, characterized by its unique cyclobutane ring structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and biological activities, positioning it as a candidate for further drug development.

The synthesis of 1-ethylcyclobutane-1-carbothioamide involves a multi-step process that includes the cyclization of ethyl-substituted precursors followed by thioamide functionalization. Recent advancements in synthetic chemistry have improved the yield and purity of this compound, making it more accessible for research purposes. The compound's stability under physiological conditions has also been a subject of investigation, with findings suggesting its suitability for in vivo studies.

In terms of biological activity, 1-ethylcyclobutane-1-carbothioamide has demonstrated notable effects on enzymatic pathways, particularly those involving cysteine proteases. Preliminary in vitro studies indicate that the compound acts as a potent inhibitor of certain proteolytic enzymes, which are often implicated in inflammatory and neoplastic diseases. These findings have spurred further research into its potential as an anti-inflammatory or anti-cancer agent.

Recent pharmacological evaluations have explored the compound's pharmacokinetics and toxicity profile. Animal studies have shown that 1-ethylcyclobutane-1-carbothioamide exhibits favorable absorption and distribution properties, with minimal off-target effects. However, further optimization is required to enhance its metabolic stability and reduce potential hepatotoxicity, as indicated by early-stage toxicology reports.

The structural versatility of 1-ethylcyclobutane-1-carbothioamide has also made it a valuable scaffold for medicinal chemistry. Researchers have begun exploring its derivatives, modifying the ethyl group or the thioamide moiety to improve binding affinity and selectivity. These efforts have yielded several analogs with enhanced biological activity, some of which are currently in pre-clinical development.

In conclusion, 1-ethylcyclobutane-1-carbothioamide (CAS: 2229133-67-7) represents a promising lead compound in pharmaceutical research. Its unique chemical properties and biological activities warrant further investigation, particularly in the context of targeted therapy development. As research progresses, this compound may pave the way for novel treatments in areas such as inflammation, oncology, and infectious diseases.

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